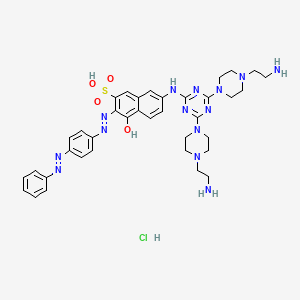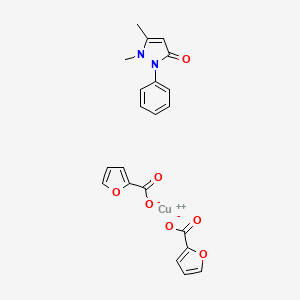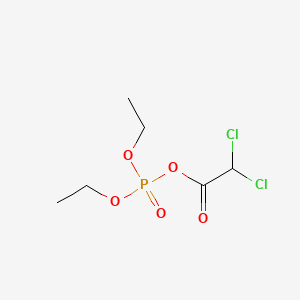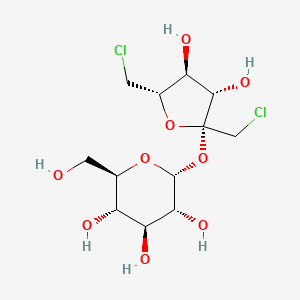
1,6-Dichlorosucrose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dichlorosucrose typically involves the following steps :
Tritylation: Sucrose is first tritylated to block the three primary alcohol groups.
Acetylation: The five secondary alcohol groups are then acetylated as acetates.
Chlorination: The acetylated sucrose is subjected to chlorination to replace the hydroxyl groups with chlorine atoms.
Deprotection: The trityl and acetyl groups are removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dichlorosucrose undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups under suitable conditions.
Hydrolysis: The compound can be hydrolyzed to yield sucrose and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.
Major Products
Substitution Reactions: The major products depend on the nucleophile used.
Hydrolysis: The major products are sucrose and hydrochloric acid.
Applications De Recherche Scientifique
1,6-Dichlorosucrose has several scientific research applications, including :
Chemistry: Used to study the effects of chlorination on the reactivity of sucrose derivatives.
Biology: Investigated for its potential effects on metabolic pathways and enzyme interactions.
Medicine: Explored for its potential use as a sweetener with reduced caloric content.
Industry: Used in the production of non-nutritive sweeteners and other food additives.
Mécanisme D'action
The mechanism of action of 1,6-Dichlorosucrose involves its interaction with taste receptors on the tongue, leading to a sweet taste sensation. The chlorine atoms enhance the sweetness by interacting with specific sites on the taste receptors . Additionally, the compound is resistant to metabolism by invertase, preventing its breakdown in the digestive system .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,6,6’-Tetrachlorogalactosucrose: Another chlorinated derivative of sucrose with intense sweetness.
1,6,6’-Trichlorosucrose: A trichlorinated derivative with enhanced sweetness compared to sucrose.
Uniqueness
1,6-Dichlorosucrose is unique due to its specific chlorination pattern, which significantly enhances its sweetness while maintaining resistance to metabolic breakdown.
Propriétés
Numéro CAS |
61854-83-9 |
|---|---|
Formule moléculaire |
C12H20Cl2O9 |
Poids moléculaire |
379.18 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S)-2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H20Cl2O9/c13-1-4-7(17)10(20)12(3-14,22-4)23-11-9(19)8(18)6(16)5(2-15)21-11/h4-11,15-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
Clé InChI |
UQXZSKHOYOHVIH-UGDNZRGBSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CCl)O)O)CCl)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


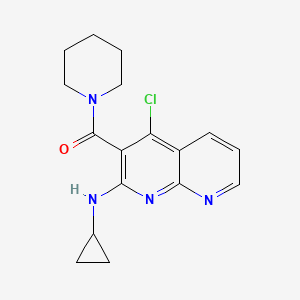
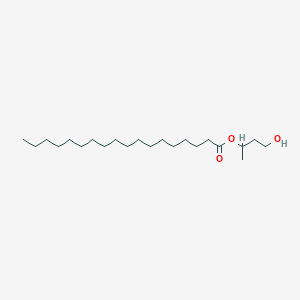
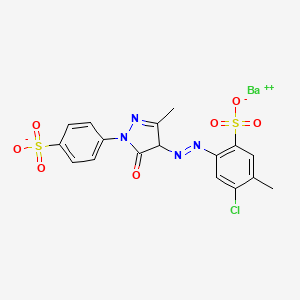


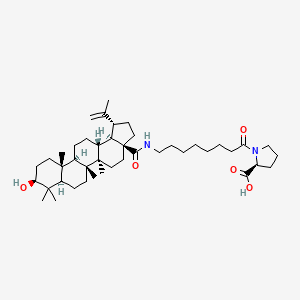

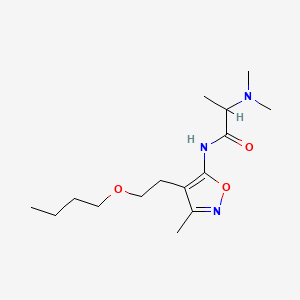

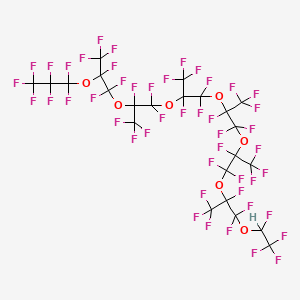
![13,14-dimethyl-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12735269.png)
